Cas no 2092770-70-0 (1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carbonitrile)

1-(5-Bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carbonitrile is a specialized organic compound featuring a cyclopropane ring fused to a substituted phenyl group, with bromo, fluoro, and methoxy functional groups. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The presence of both electron-withdrawing (bromo, fluoro, cyano) and electron-donating (methoxy) groups enhances its reactivity in cross-coupling reactions and other transformations. The cyclopropane moiety contributes to steric and electronic effects, enabling selective modifications. This compound is characterized by high purity and stability, making it suitable for research and industrial applications requiring precise functionalization.
1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carbonitrile structure
2092770-70-0 structure
Product name:1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carbonitrile
CAS No:2092770-70-0
MF:C11H9BrFNO
MW:270.097665548325
CID:5926727
PubChem ID:131550375

1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carbonitrile
    • 2092770-70-0
    • EN300-1906207
    • Inchi: 1S/C11H9BrFNO/c1-15-10-8(11(6-14)2-3-11)4-7(12)5-9(10)13/h4-5H,2-3H2,1H3
    • InChI Key: HFWJPDXVVZHKCZ-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=C(C=1)C1(C#N)CC1)OC)F

Computed Properties

  • Exact Mass: 268.98515g/mol
  • Monoisotopic Mass: 268.98515g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 33Ų
  • XLogP3: 2.7

1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1906207-5.0g
1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carbonitrile
2092770-70-0
5g
$2732.0 2023-06-01
Enamine
EN300-1906207-10.0g
1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carbonitrile
2092770-70-0
10g
$4052.0 2023-06-01
Enamine
EN300-1906207-1g
1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carbonitrile
2092770-70-0
1g
$943.0 2023-09-18
Enamine
EN300-1906207-5g
1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carbonitrile
2092770-70-0
5g
$2732.0 2023-09-18
Enamine
EN300-1906207-0.1g
1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carbonitrile
2092770-70-0
0.1g
$829.0 2023-09-18
Enamine
EN300-1906207-0.25g
1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carbonitrile
2092770-70-0
0.25g
$867.0 2023-09-18
Enamine
EN300-1906207-0.5g
1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carbonitrile
2092770-70-0
0.5g
$905.0 2023-09-18
Enamine
EN300-1906207-0.05g
1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carbonitrile
2092770-70-0
0.05g
$792.0 2023-09-18
Enamine
EN300-1906207-10g
1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carbonitrile
2092770-70-0
10g
$4052.0 2023-09-18
Enamine
EN300-1906207-1.0g
1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carbonitrile
2092770-70-0
1g
$943.0 2023-06-01

Additional information on 1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carbonitrile

Recent Advances in the Study of 1-(5-Bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carbonitrile (CAS: 2092770-70-0)

The compound 1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carbonitrile (CAS: 2092770-70-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a pharmacophore in drug discovery.

Recent studies have highlighted the role of 1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carbonitrile as a key intermediate in the synthesis of novel small-molecule inhibitors targeting protein kinases and other enzymes involved in disease pathways. Its structural motif, featuring a cyclopropane ring and electron-withdrawing substituents, has been shown to enhance binding affinity and selectivity in enzyme inhibition assays. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of inhibitors for Bruton's tyrosine kinase (BTK), a target in autoimmune diseases and B-cell malignancies.

In addition to its role in kinase inhibition, this compound has been explored for its potential in modulating G-protein-coupled receptors (GPCRs). A recent preprint on bioRxiv reported that derivatives of 1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carbonitrile exhibited promising activity as allosteric modulators of the adenosine A2A receptor, suggesting applications in neurodegenerative disorders. The study employed molecular docking and dynamic simulations to elucidate the binding interactions, providing a structural basis for further optimization.

The synthetic accessibility of 1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carbonitrile has also been a focus of recent research. A 2022 patent (WO2022156789) disclosed a scalable, high-yield synthesis route using palladium-catalyzed cross-coupling reactions, addressing previous challenges in large-scale production. This advancement is expected to facilitate broader preclinical evaluation of derivatives.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of this scaffold. A 2023 review in ACS Pharmacology & Translational Science noted that while the compound exhibits potent in vitro activity, its metabolic stability and oral bioavailability require further improvement through structural modifications. Current efforts are focused on introducing solubilizing groups while preserving the critical pharmacophoric elements.

In conclusion, 1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carbonitrile represents a versatile scaffold with demonstrated potential across multiple therapeutic areas. Ongoing research is expected to yield optimized derivatives with enhanced drug-like properties, positioning this compound as a valuable tool in medicinal chemistry and a potential candidate for clinical development.

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